Quinoline-8-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

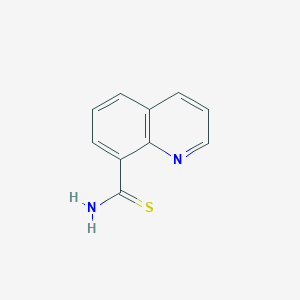

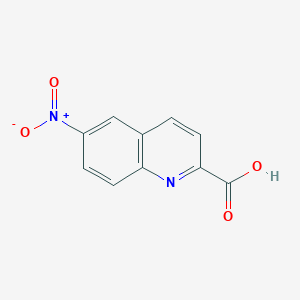

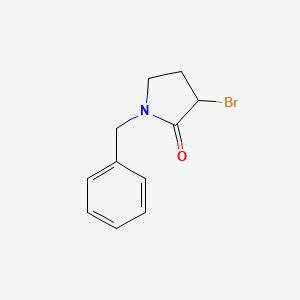

Quinoline-8-carbothioamide is a molecule that has received considerable attention due to its potential application in a wide range of fields. It has the molecular formula C10H8N2S .

Synthesis Analysis

Quinoline-8-carbothioamide can be synthesized by Pd-catalyzed couplings (Suzuki, Sonogashira, Stille) to 3-iodoquinoline-8-carboxamide . Another method involves selective Pd-catalyzed couplings at the 2-position of 2,8-dibromoquinoline, followed by lithium-bromine exchange of the intermediate 2- (alkyl/aryl)-8-bromoquinolines and reaction with trimethylsilyl isocyanate .Molecular Structure Analysis

The molecular structure of Quinoline-8-carbothioamide is characterized by a quinoline core, which consists of benzene fused with N-heterocyclic pyridine . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .Chemical Reactions Analysis

Quinoline and its derivatives have been used in various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Wissenschaftliche Forschungsanwendungen

Immunomodulating Agents

- Quinoline derivatives, including quinoline-3-carbothioamides, have been evaluated for their immunomodulating activities. Notably, a compound within this series strongly inhibited T-cell independent antibody production and was effective in chronic graft-versus-host disease and autoimmune models in mice (Tojo et al., 2002).

Antimicrobial Activity

- New quinoline derivatives have shown promising antimicrobial activity. For instance, certain quinoline-based compounds have demonstrated significant activity against a variety of microorganisms (Özyanik et al., 2012).

- Quinoline-carboxamide and carbothioamide compounds have been utilized as fluorescent sensors, showing potential for determining metal ions like Cu2+ and Fe3+ in environmental samples (Gümrükçüoğlu et al., 2019).

Anticancer Activity

- Quinoline compounds, including its analogs, have been examined for their anticancer activities. Their mechanisms of action include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair (Solomon & Lee, 2011).

Chemical Synthesis and Analysis

- The synthesis of quinoline derivatives has been explored for their potential biological activities. These compounds have been synthesized and tested for antimicrobial and cytotoxic activities (Farhan & Saour, 2017).

- Novel quinoline-thiosemicarbazone derivatives have been synthesized, displaying potential for antiproliferative activity and topoisomerase inhibition (Ribeiro et al., 2019).

Drug Design and Development

- Quinoline-8-carboxamides have been designed as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a target enzyme in drug design, showing a wide variety of therapeutic activities (Lord et al., 2009).

Wirkmechanismus

Target of Action

Quinoline-8-carbothioamide, like other quinoline derivatives, is known to have a broad spectrum of bioactivity . The primary targets of quinoline derivatives are often proteins involved in cell survival and proliferation . .

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some quinoline derivatives have been shown to inhibit protein kinases, which are key regulators of cell survival and proliferation .

Biochemical Pathways

Quinoline derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of bioactivity . For example, some quinoline derivatives have been shown to induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Pharmacokinetics

It is noted that the most potent quinoline derivatives are orally bioavailable without blood-brain barrier penetration , suggesting good bioavailability.

Result of Action

Quinoline derivatives are known to have a wide range of effects, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .

Action Environment

The synthesis of quinoline derivatives has been achieved using green and clean methods, including microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . This suggests that the synthesis environment can influence the properties of quinoline derivatives.

Safety and Hazards

While specific safety and hazard information for Quinoline-8-carbothioamide was not found in the retrieved papers, quinoline compounds are generally considered hazardous. They are toxic if swallowed, harmful in contact with skin, cause skin irritation, serious eye irritation, and are suspected of causing genetic defects and may cause cancer .

Zukünftige Richtungen

Quinoline and its derivatives, including Quinoline-8-carbothioamide, have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, they present a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Eigenschaften

IUPAC Name |

quinoline-8-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZPVHAEVIWJKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=S)N)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493389 |

Source

|

| Record name | Quinoline-8-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-8-carbothioamide | |

CAS RN |

62216-06-2 |

Source

|

| Record name | Quinoline-8-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)